molecular formula C8H4Cl2N2O B8373195 (2,4-Dichlorophenyl)-hydroxyiminoacetonitrile

(2,4-Dichlorophenyl)-hydroxyiminoacetonitrile

Cat. No. B8373195
M. Wt: 215.03 g/mol
InChI Key: XDFJFHBOTSEFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dichlorophenyl)-hydroxyiminoacetonitrile is a useful research compound. Its molecular formula is C8H4Cl2N2O and its molecular weight is 215.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,4-Dichlorophenyl)-hydroxyiminoacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dichlorophenyl)-hydroxyiminoacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2,4-Dichlorophenyl)-hydroxyiminoacetonitrile

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-hydroxyiminoacetonitrile

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-2-6(7(10)3-5)8(4-11)12-13/h1-3,13H

InChI Key

XDFJFHBOTSEFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an ice cooling, sodium methoxide (2.70 g) was dissolved in methanol (100 ml), and 2,4-dichlorophenylacetonitrile (9.30 g, 50 mmol) and isoamyl nitrite (5.85 g) were added thereto. The mixture was stirred for 18 hours at a room temperature. The solvent was distilled off, and the residue was crystallized by adding diethyl ether (100 ml) to the residue. The resulting crystal was separated by filtration and azeotropically dried with benzene to give the title compound (9.68 g, 90%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
5.85 g
Type
reactant
Reaction Step Two
Yield
90%

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